2,3,4-Triphenylphenol
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Overview
Description
2,3,4-Triphenylphenol is an organic compound that belongs to the class of phenols Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-Triphenylphenol typically involves the reaction of phenol with benzene derivatives under specific conditions. One common method is the Friedel-Crafts alkylation, where phenol reacts with benzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous environments and controlled temperatures to ensure the desired substitution pattern.
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts reactions or other catalytic processes that ensure high yield and purity. The choice of method depends on factors such as cost, availability of raw materials, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
2,3,4-Triphenylphenol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the phenol to cyclohexanol derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) can be used under acidic or basic conditions.
Major Products Formed
The major products depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated phenols.
Scientific Research Applications
2,3
Properties
CAS No. |
62627-53-6 |
---|---|
Molecular Formula |
C24H18O |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
2,3,4-triphenylphenol |
InChI |
InChI=1S/C24H18O/c25-22-17-16-21(18-10-4-1-5-11-18)23(19-12-6-2-7-13-19)24(22)20-14-8-3-9-15-20/h1-17,25H |
InChI Key |
FBKRJCSYOMDOKB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=C(C=C2)O)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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